molecular formula C12H17N3O B13482887 1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine

1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine

Katalognummer: B13482887
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: YANFKLIUPRKVFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine is a chemical compound of interest in pharmaceutical research and development. Based on its structural relationship to known compounds , this substance is primarily utilized as a key intermediate or building block in organic synthesis. Researchers may employ it in the development of active pharmaceutical ingredients (APIs) or for the generation and characterization of related impurity standards, which are critical for ensuring drug quality and safety profiles . The compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, which is often explored for its potential biological activities. The presence of the 2-methoxyethyl and N-methylmethanamine substituents suggests its potential role in modulating the physicochemical properties, such as solubility and lipophilicity, of lead molecules during the drug discovery process. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use. Researchers can request a comprehensive Certificate of Analysis with each batch to ensure identity, purity, and quality for their experimental requirements .

Eigenschaften

Molekularformel

C12H17N3O

Molekulargewicht

219.28 g/mol

IUPAC-Name

1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine

InChI

InChI=1S/C12H17N3O/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2/h3-6,13H,7-9H2,1-2H3

InChI-Schlüssel

YANFKLIUPRKVFO-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=NC2=CC=CC=C2N1CCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Benzimidazole Core

Benzimidazole derivatives are commonly synthesized by condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or oxidative conditions.

  • Typical Reaction:
    o-Phenylenediamine + aldehyde → 1H-benzimidazole derivative
  • Conditions: Often reflux in ethanol or other polar solvents with acid catalysts or oxidants.
  • Reference Method:
    The reaction of o-phenylenediamine with aldehydes in the presence of N,N-dimethylformamide and sulfur produces benzimidazole derivatives efficiently.

Functionalization at C-2 Position with N-Methylmethanamine

The C-2 position of benzimidazole can be functionalized via substitution reactions or through intermediates such as benzimidazol-2-ylmethanol or benzimidazol-2-ylmethyl chloride.

  • Route A: From Benzimidazol-2-ylmethanol
    • Benzimidazol-2-ylmethanol can be converted to the chloromethyl derivative using thionyl chloride.
    • The chloromethyl intermediate is then reacted with methylamine to introduce the N-methylmethanamine group.
  • Route B: Direct Amination
    • Nucleophilic substitution at the 2-position with methylamine under suitable conditions.
  • N-Methylation:
    • If starting from benzimidazol-2-ylmethanamine, N-methylation can be performed using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).

Purification and Characterization

  • Purification typically involves silica gel column chromatography using ethyl acetate/n-hexane mixtures.
  • Recrystallization from ethanol or other solvents yields the pure compound.
  • Characterization includes NMR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield/Notes
1 Benzimidazole core synthesis o-Phenylenediamine + aldehyde; reflux in ethanol or DMF/sulfur High yields reported; mild conditions
2 N-1 Alkylation 2-Methoxyethyl bromide/chloride, base (K2CO3/Cs2CO3), DMF, mild heat Selective N-alkylation; controlled conditions
3 C-2 Functionalization Benzimidazol-2-ylmethanol + thionyl chloride → chloromethyl intermediate; then methylamine substitution Chloromethylation yield ~80-90%
4 N-Methylation of amine Methyl iodide or Eschweiler–Clarke reaction Efficient N-methylation; purification by chromatography
5 Purification Silica gel chromatography, recrystallization Yields 60-70% typical; purity confirmed by NMR/MS

Research Findings and Optimization Notes

  • The benzimidazole core synthesis is well-established and scalable, with mild reaction conditions and good yields.
  • N-alkylation with 2-methoxyethyl halides must be controlled to avoid dialkylation or O-alkylation side products. Use of mild bases and temperature control is critical.
  • Chloromethylation at C-2 is a versatile intermediate step enabling introduction of various amines, including N-methylmethanamine.
  • N-Methylation of the amine can be performed post-attachment, ensuring selective modification without affecting the benzimidazole ring.
  • Purification by column chromatography and recrystallization ensures high purity suitable for research applications.
  • The oxalate salt form of this compound has been reported to improve solubility and stability for research use.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine in the N-methylmethanamine moiety undergoes alkylation and acylation under standard conditions. For example:

  • N-Methylation : Reacting with methyl iodide in the presence of sodium hydride (NaH) at room temperature yields disubstituted derivatives, though steric hindrance from the methoxyethyl group may reduce yields compared to simpler benzimidazoles .

  • Acylation : Treatment with acetyl chloride produces monosubstituted amides, but competing side reactions (e.g., tarring) are common due to the electron-donating methoxyethyl group destabilizing intermediates .

Reaction TypeReagentsConditionsYieldNotes
AlkylationCH₃I, NaHRT, 5 min67%Disubstitution observed
AcylationAcClReflux, THF36%Low selectivity due to side reactions

Nucleophilic Substitution at the Methoxyethyl Group

The 2-methoxyethyl side chain participates in nucleophilic substitution under acidic or oxidative conditions:

  • Ether Cleavage : Hydrobromic acid (HBr) in acetic acid cleaves the methoxy group, forming a hydroxyl intermediate that can be further functionalized .

  • Oxidation : MnO₂ or KMnO₄ oxidizes the methoxyethyl group to a ketone, enabling subsequent condensation reactions .

Condensation with Aldehydes

The benzimidazole core reacts with aromatic aldehydes in the presence of sulfur and DMF to form ketone-linked derivatives, a pathway validated for analogous compounds . For example:

  • Reaction with Benzaldehyde : Produces (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives under mild conditions .

Coordination Chemistry

The tertiary nitrogen in the benzimidazole ring acts as a ligand for transition metals. Documented complexes include:

  • Copper(II) Complexes : Formed via reaction with CuCl₂, exhibiting square-planar geometry and potential catalytic activity .

  • Zinc(II) Complexes : Synthesized with Zn(NO₃)₂, showing enhanced stability due to hydrogen-bonding networks from the methoxyethyl group .

Metabolic Transformations

In vitro studies of structurally similar benzimidazoles reveal key metabolic pathways:

  • Hydroxylation : Cytochrome P450 enzymes oxidize the methoxyethyl group to a hydroxymethyl intermediate .

  • N-Demethylation : The N-methyl group is removed enzymatically, forming a primary amine metabolite .

Metabolic PathwayEnzyme SystemMajor MetaboliteStability
HydroxylationCYP3A41-(2-Hydroxyethyl) derivativeModerate
N-DemethylationCYP2D6Desmethyl analogHigh

Photochemical Reactivity

UV irradiation induces ring-opening reactions in the benzimidazole core, generating reactive intermediates that dimerize or crosslink with nucleophiles like thiols .

Comparative Reactivity with Analogues

The methoxyethyl group distinguishes this compound from simpler benzimidazoles:

Feature1-(2-Methoxyethyl) Derivative2-Methoxybenzimidazole
Solubility in H₂OHighLow
Alkylation Yield50–67%80–90%
Metabolic StabilityModeratePoor

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Benzimidazole derivatives differ primarily in their substituents, which dictate their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Compound Name Substituents (N1/C2) Key Features CAS Number Reference
Target Compound N1: 2-Methoxyethyl; C2: N-methylmethanamine Hydrophilic OCH2CH2O group; basic amine Not Provided
1-(1H-Benzo[d]imidazol-2-yl)-N-methylmethanamine N1: H; C2: N-methylmethanamine Simpler structure; lacks methoxyethyl 98997-01-4
1-(1-Benzyl-1H-imidazol-2-yl)methanamine N1: Benzyl; C2: Methanamine Bulky benzyl group; reduced hydrophilicity -
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine C5: Methoxy; C2: N-methylethanamine Methoxy on aromatic ring; ethylamine chain 1269393-89-6
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole N1: Methyl; C2: Methylthio Thioether group; increased lipophilicity -

Key Observations :

  • Methoxyethyl vs. Benzyl (N1) : The target compound’s 2-methoxyethyl group improves water solubility compared to the hydrophobic benzyl substituent in .
  • Amine vs.
  • Positional Isomerism : The 5-methoxy analog places the methoxy group on the benzimidazole ring rather than the N1 side chain, altering electronic distribution and steric accessibility.

Physicochemical Properties

  • Solubility : The target compound’s methoxyethyl and amine groups enhance aqueous solubility compared to benzyl- or thioether-substituted analogs .
  • Lipophilicity (LogP): Estimated to be lower than methylthio derivatives but higher than hydroxyl-containing analogs (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanol ).
  • Thermal Stability : Melting points for similar compounds range from 120–250°C, dependent on substituent polarity and crystallinity .

Biologische Aktivität

1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, a compound derived from benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine
  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.3 g/mol

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been shown to inhibit the enzyme heme oxygenase-1 (HO-1), which plays a crucial role in cellular responses to oxidative stress. The inhibition constant (EC50) for HO-1 has been reported at approximately 920 nM, indicating a significant affinity for this target .

Antimicrobial Activity

Research has highlighted the compound's effectiveness against several pathogenic microorganisms. For instance, studies have indicated that derivatives of benzimidazole compounds demonstrate activity against Pseudomonas aeruginosa, a critical pathogen identified by the World Health Organization .

Anticancer Potential

In vitro studies have suggested that the compound may possess anticancer properties. The benzimidazole scaffold is known for its ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Data Table: Biological Activities Summary

Activity TypeTarget/PathwayEC50/EffectivenessReference
Enzyme InhibitionHeme Oxygenase-1920 nMBindingDB
AntimicrobialPseudomonas aeruginosaActiveACS Publications
AnticancerVarious Cancer Cell LinesInduces apoptosisResearch Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that compounds similar to 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine exhibited significant antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

In vitro assays using breast cancer cell lines revealed that the compound could inhibit cell growth by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, and how can intermediate purity be ensured?

The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example, condensation with carbon disulfide and potassium hydroxide yields 1H-benzo[d]imidazole-2-thiol intermediates, followed by alkylation with 2-methoxyethyl halides and subsequent functionalization with N-methylmethanamine . Key steps include refluxing in ethanol/methanol and monitoring reaction progress via TLC. Intermediate purification via recrystallization (e.g., using methanol) and validation by melting point analysis, IR (e.g., S-H stretch at ~2634 cm⁻¹), and ¹H-NMR (e.g., δ12.31 for S-H) ensure purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • ¹H-NMR : Look for characteristic signals such as singlet peaks for N–H (δ10.93) and S–H (δ12.31) in intermediates, and methoxyethyl protons (δ3.2–3.5 for –OCH₂–) in the final product .
  • IR : Confirm functional groups like N–H (3395 cm⁻¹), C–N (1668 cm⁻¹), and ether C–O (1267 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 253.73 for [M+H]⁺) and fragment patterns validate the molecular formula .

Q. What safety precautions are critical during handling and storage?

While specific GHS data may be unavailable for this compound, structurally similar benzimidazoles require:

  • Ventilation : Avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In sealed glass containers, away from heat/light, at 2–8°C . Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Modifications to the benzimidazole core (e.g., substituents at N1 or C2) and the methoxyethyl side chain influence bioactivity. For example:

  • Antimicrobial activity : Electron-withdrawing groups (e.g., –NO₂) at C5/C6 enhance antibacterial potency by increasing membrane permeability .
  • Anticonvulsant activity : Bulky aryl groups at the methanamine position improve CNS penetration and GABA receptor binding . Computational docking (e.g., AutoDock Vina) and in vitro assays (MIC, IC₅₀) guide SAR refinement .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response curves : Identify therapeutic windows where antimicrobial activity (e.g., MIC = 8 µg/mL) does not overlap with cytotoxicity (e.g., IC₅₀ > 50 µg/mL) .
  • Selectivity indices : Compare activity against bacterial vs. mammalian cell lines (e.g., HEK-293) to assess specificity .
  • Mechanistic studies : Use flow cytometry to differentiate apoptosis (desired for anticancer activity) from necrosis (nonspecific toxicity) .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions .
  • Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the methoxyethyl chain) in microsomal assays .
  • Toxicophore mapping : Identify structural alerts (e.g., imidazole rings prone to forming reactive intermediates) using DEREK or LAZAR .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Solvent optimization : Replace methanol with DMF or THF to improve solubility and reaction homogeneity at larger volumes .
  • Catalysis : Use Pd/C or Ni catalysts for efficient C–N coupling in alkylation steps, reducing side products .
  • Process analytics : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Methodological Resources

  • Synthetic protocols : Detailed in .
  • Spectroscopic validation : Refer to for NMR/IR benchmarks.
  • Biological assays : MIC (CLSI guidelines), MTT cytotoxicity .
  • Computational tools : AutoDock, SwissADME, Gaussian for DFT calculations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.